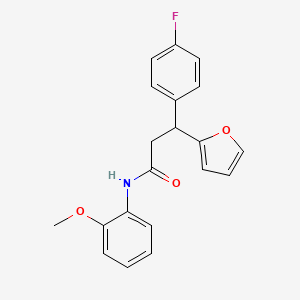
3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts acylation reaction can be performed to introduce the propanamide group.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide
- 3-(4-bromophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide
- 3-(4-methylphenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide may impart unique properties such as increased stability, altered reactivity, or specific biological activity compared to its analogs.
Properties
CAS No. |
836643-19-7 |
|---|---|
Molecular Formula |
C20H18FNO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-19-6-3-2-5-17(19)22-20(23)13-16(18-7-4-12-25-18)14-8-10-15(21)11-9-14/h2-12,16H,13H2,1H3,(H,22,23) |
InChI Key |
CUTDXMHGDWDDPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 |
solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















